molecular formula C20H20ClN3O2S B6521644 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 946202-62-6

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6521644
CAS No.: 946202-62-6
M. Wt: 401.9 g/mol
InChI Key: BVGQLIILRXTBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a sulfanyl-acetamide derivative featuring a 1-(2-chlorobenzyl)imidazole core. Its structure combines a sulfanyl linkage at position 2 of the imidazole ring with an N-(4-ethoxyphenyl)acetamide moiety. The synthesis of such compounds often employs tetrakis(dimethylamino)ethylene (TDAE) methodology or vicarious nucleophilic substitution (VNS) reactions to introduce substituents at key positions .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-2-26-17-9-7-16(8-10-17)23-19(25)14-27-20-22-11-12-24(20)13-15-5-3-4-6-18(15)21/h3-12H,2,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGQLIILRXTBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 2: Molecular Properties of Selected Compounds
Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C20H20ClN3O2S 413.90 Sulfanyl, 4-ethoxyphenyl
G877-0154 C20H20ClN3OS 393.91 Sulfanyl, 3,5-dimethylphenyl
N-[1-(2-Chlorophenyl)-...] Acetamide C19H18ClN3O4S 419.88 5-nitro, phenylsulfonylmethyl
2-{[1-(4-Chlorophenyl)...} Acetamide C15H13ClN4O2S 364.81 4-chlorophenyl, methylisoxazol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.